molecular formula C18H22ClN5O3 B2910448 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide CAS No. 1797622-75-3

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B2910448
CAS No.: 1797622-75-3
M. Wt: 391.86
InChI Key: QAOWBOTYIQJKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

TAK-659 has shown potential in the treatment of various diseases such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. Its inhibitory activity against BTK makes it a promising therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus by inhibiting BTK-mediated signaling pathways. Furthermore, TAK-659 has shown potential in the treatment of inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its high potency and selectivity against BTK. This makes it an ideal tool for studying BCR-mediated signaling pathways and their role in various diseases. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, TAK-659 has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be determined.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the investigation of its efficacy in combination with other therapies for the treatment of various diseases. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in humans.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 2-(4-chlorophenoxy)acetic acid with 4-(dimethylamino)-2-morpholinopyrimidine-5-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain TAK-659 in high purity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-23(2)17-15(11-20-18(22-17)24-7-9-26-10-8-24)21-16(25)12-27-14-5-3-13(19)4-6-14/h3-6,11H,7-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWBOTYIQJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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